2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide
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Overview
Description
2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a p-chlorobenzyl group and two methoxy groups attached to the tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: The initial step involves the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the p-Chlorobenzyl Group: The p-chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks the benzyl halide.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the p-chlorobenzyl group or methoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(p-Methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 2-(p-Bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 2-(p-Fluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide is unique due to the presence of the p-chlorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
31756-22-6 |
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Molecular Formula |
C18H21BrClNO2 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H20ClNO2.BrH/c1-21-17-9-14-7-8-20(12-15(14)10-18(17)22-2)11-13-3-5-16(19)6-4-13;/h3-6,9-10H,7-8,11-12H2,1-2H3;1H |
InChI Key |
NDQAOFWLHHEYAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C[NH+](CCC2=C1)CC3=CC=C(C=C3)Cl)OC.[Br-] |
Origin of Product |
United States |
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